molecular formula C30H29N3OS B297441 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B297441
M. Wt: 479.6 g/mol
InChI Key: YOJJRJAKTOBJOC-AGRQLMOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a thiazolidinone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects
Studies have shown that 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, the compound has been reported to possess antifungal, antiviral, and antibacterial activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its broad-spectrum activity against various types of cancer cells. The compound is also relatively easy to synthesize, making it a cost-effective option for research purposes. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is the development of novel derivatives with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its potential toxicity in vivo.

Synthesis Methods

The synthesis of 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one has been reported in the literature using various methods. One of the most common methods involves the reaction between 2-amino-1-methylbenzene and 2-bromo-1-phenylethanone to form 1-benzyl-2-methyl-1H-indole-3-carbaldehyde. The aldehyde is then reacted with 3-butyl-2-thioxo-1,3-thiazolidin-4-one and aniline to form the desired compound.

Scientific Research Applications

5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. The compound has been reported to exhibit anticancer, antifungal, antiviral, and antibacterial activities. It has also been shown to possess antioxidant and anti-inflammatory properties.

properties

Product Name

5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C30H29N3OS

Molecular Weight

479.6 g/mol

IUPAC Name

(5E)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-3-butyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H29N3OS/c1-3-4-19-32-29(34)28(35-30(32)31-24-15-9-6-10-16-24)20-26-22(2)33(21-23-13-7-5-8-14-23)27-18-12-11-17-25(26)27/h5-18,20H,3-4,19,21H2,1-2H3/b28-20+,31-30?

InChI Key

YOJJRJAKTOBJOC-AGRQLMOJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)/SC1=NC5=CC=CC=C5

SMILES

CCCCN1C(=O)C(=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)SC1=NC5=CC=CC=C5

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)SC1=NC5=CC=CC=C5

Origin of Product

United States

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